molecular formula C10H10N2OS2 B8645919 2-(1,3-Benzothiazol-2-ylsulfanyl)propanamide CAS No. 66206-65-3

2-(1,3-Benzothiazol-2-ylsulfanyl)propanamide

Cat. No. B8645919
CAS RN: 66206-65-3
M. Wt: 238.3 g/mol
InChI Key: JRRQJZJBWNDOKI-UHFFFAOYSA-N
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Patent
US04719036

Procedure details

A finely powdered mixture of 16.8 g of 2-mercaptobenzothiazole and 7.5 g of acrylic amide is added at 45°-50° in the course of 1 hour to 100 ml 70% sulfuric acid, with stirring. After a further hour at 45°-50°, the rection mixture is poured into ice water. The precipitate is filtered off, washed with water and dried. The obtained 2-(benzthiazol-2-ylthio)-propionic acid amide is recrystallized from ethylacetate and melts at 144°-145°.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[C:11]([NH2:15])(=[O:14])[CH:12]=[CH2:13].S(=O)(=O)(O)O>>[S:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[S:1][CH:12]([CH3:13])[C:11]([NH2:15])=[O:14]

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further hour at 45°-50°
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The obtained 2-(benzthiazol-2-ylthio)-propionic acid amide is recrystallized from ethylacetate and melts at 144°-145°

Outcomes

Product
Name
Type
Smiles
S1C(=NC2=C1C=CC=C2)SC(C(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.